molecular formula C19H23NO4 B15039607 Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15039607
M. Wt: 329.4 g/mol
InChI Key: XMYVGMGLHBNXAV-UHFFFAOYSA-N
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Description

“3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a complex organic compound that belongs to the dihydropyridine class These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” typically involves multi-step organic reactions. A common synthetic route may include:

    Condensation Reaction: Starting with a suitable aldehyde and an amine, a condensation reaction forms the dihydropyridine ring.

    Methylation: Introduction of methyl groups at specific positions using methylating agents such as methyl iodide.

    Aromatic Substitution: Incorporation of the phenyl ring through an aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. Key factors include temperature, pressure, and the use of catalysts to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming pyridine derivatives.

    Reduction: Reduction reactions may lead to the formation of tetrahydropyridine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Tetrahydropyridine derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study calcium channel modulation and its effects on cellular processes.

Medicine

Industry

The compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through the modulation of calcium channels. By binding to these channels, it can alter the flow of calcium ions into cells, affecting various physiological processes. This mechanism is particularly relevant in the context of cardiovascular health, where calcium channel blockers are used to manage blood pressure and heart rate.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar applications in medicine.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high selectivity for vascular smooth muscle.

Uniqueness

“3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and chemical reactivity compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H23NO4/c1-11-7-9-14(10-8-11)17-15(18(21)23-5)12(2)20(4)13(3)16(17)19(22)24-6/h7-10,17H,1-6H3

InChI Key

XMYVGMGLHBNXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC

Origin of Product

United States

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